molecular formula C43H48O24 B12294292 Kaempferol 3-(2-feruloylsophoroside) 7-glucoside CAS No. 151649-63-7

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside

Cat. No.: B12294292
CAS No.: 151649-63-7
M. Wt: 948.8 g/mol
InChI Key: QHJVKUDIQWLPMG-PHSRRZOTSA-N
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Description

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside: is a naturally occurring flavonoid glycoside. It is a derivative of kaempferol, a well-known flavonoid found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kaempferol 3-(2-feruloylsophoroside) 7-glucoside typically involves the glycosylation of kaempferol. Enzymatic methods are often employed, where specific glycosyltransferases catalyze the attachment of sugar moieties to kaempferol . The reaction conditions usually include a buffered aqueous solution, optimal pH, and temperature suitable for enzyme activity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing microbial fermentation or plant cell cultures. These methods are advantageous due to their sustainability and ability to produce complex glycosides in large quantities .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3-(2-feruloylsophoroside) 7-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Kaempferol 3-(2-feruloylsophoroside) 7-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol glycosides . This unique structure also contributes to its distinct biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

151649-63-7

Molecular Formula

C43H48O24

Molecular Weight

948.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C43H48O24/c1-59-22-10-16(2-8-20(22)48)3-9-27(50)65-39-34(56)30(52)25(14-45)63-42(39)67-40-35(57)31(53)26(15-46)64-43(40)66-38-32(54)28-21(49)11-19(60-41-36(58)33(55)29(51)24(13-44)62-41)12-23(28)61-37(38)17-4-6-18(47)7-5-17/h2-12,24-26,29-31,33-36,39-49,51-53,55-58H,13-15H2,1H3/b9-3+/t24-,25-,26-,29-,30-,31-,33+,34+,35+,36-,39-,40-,41-,42+,43+/m1/s1

InChI Key

QHJVKUDIQWLPMG-PHSRRZOTSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC=C(C=C7)O)CO)O)O)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC=C(C=C7)O)CO)O)O)CO)O)O)O

Origin of Product

United States

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